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Compound of Interest

Compound Name: Methyl 4-(bromomethyl)picolinate

CAS No.: 317335-16-3

Cat. No.: B1497618

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 4-
(bromomethyl)picolinate, a key heterocyclic building block in pharmaceutical and materials

science research. The unique arrangement of its ester, bromomethyl, and pyridine

functionalities necessitates a multi-faceted analytical approach for unambiguous structural

confirmation. This document outlines the expected spectroscopic data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in

established principles and data from analogous structures. It is designed to serve as a practical

reference for researchers engaged in the synthesis and application of pyridine derivatives.

Molecular Structure and Analytical Workflow
Methyl 4-(bromomethyl)picolinate (C₈H₈BrNO₂) is a pyridine derivative with a methyl ester at

the C2 position and a bromomethyl group at the C4 position. Understanding its spectroscopic

signature is paramount for confirming its identity and purity.

Caption: Molecular Structure of Methyl 4-(bromomethyl)picolinate.
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A typical workflow for the structural elucidation of a synthesized batch of this compound

involves a synergistic use of multiple spectroscopic techniques.
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Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in an organic molecule.[1] For Methyl 4-(bromomethyl)picolinate, both ¹H and ¹³C NMR are

essential.

Experimental Protocol: NMR
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an
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internal standard (0 ppm).

Data Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.

Analysis: Process the raw data (Fourier transform, phase correction, and baseline

correction) to obtain the final spectrum for interpretation.[2]

¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubs.sciepub.com/wjce/13/1/1/index.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.65 Doublet (d) 1H H-6

The proton

adjacent to the

electronegative

nitrogen atom is

significantly

deshielded.

~7.85
Singlet (s) or fine

Doublet (d)
1H H-3

Aromatic proton

on the pyridine

ring.

~7.50 Doublet (d) 1H H-5

Aromatic proton

on the pyridine

ring, coupled to

H-6.

~4.55 Singlet (s) 2H -CH₂Br

Protons on the

carbon adjacent

to the electron-

withdrawing

bromine atom

and the pyridine

ring.

~3.95 Singlet (s) 3H -OCH₃

Protons of the

methyl ester

group.

Interpretation of ¹H NMR Spectrum: The spectrum is expected to show three distinct signals in

the aromatic region, characteristic of a substituted pyridine ring. The proton at the C-6 position

will be the most downfield due to the anisotropic effect and electron-withdrawing nature of the

adjacent nitrogen. The bromomethyl (-CH₂Br) protons will appear as a sharp singlet around

4.55 ppm, a typical region for such groups. The methyl ester (-OCH₃) protons will also be a

singlet, found further upfield around 3.95 ppm.
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¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~165.0 C=O
Carbonyl carbon of the ester

group.

~150.5 C-6
Aromatic carbon adjacent to

nitrogen.

~148.0 C-2

Aromatic carbon bonded to the

ester group and adjacent to

nitrogen.

~145.0 C-4
Aromatic carbon bearing the

bromomethyl substituent.

~125.0 C-5 Aromatic CH carbon.

~122.0 C-3 Aromatic CH carbon.

~52.5 -OCH₃
Methyl carbon of the ester

group.

~30.0 -CH₂Br
Aliphatic carbon attached to

bromine.

Interpretation of ¹³C NMR Spectrum: The spectrum will be characterized by the downfield signal

of the ester carbonyl carbon (~165.0 ppm). The five carbons of the pyridine ring will appear in

the aromatic region (120-151 ppm), with their exact shifts influenced by the positions of the

nitrogen atom and the substituents. The methyl carbon of the ester and the bromomethyl

carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]
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Experimental Protocol: IR
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a common

and simple technique. A small amount of the solid is placed directly on the ATR crystal.

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed for characteristic absorption bands.[5]

Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic (Pyridine Ring)

~2950-2850 C-H Stretch Aliphatic (-CH₃, -CH₂)

~1725-1710 C=O Stretch Ester

~1600-1450 C=C and C=N Stretches Aromatic Ring (Pyridine)

~1300-1100 C-O Stretch Ester

~650-550 C-Br Stretch Alkyl Halide

Interpretation of IR Spectrum: The most prominent peak in the IR spectrum will be the strong

C=O stretch of the ester group, expected around 1720 cm⁻¹. The presence of the pyridine ring

will be confirmed by a series of C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹

region. The C-O stretch of the ester will be visible in the fingerprint region, and the C-Br stretch

will appear at a lower wavenumber, typically below 650 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues about its

structure through the analysis of fragmentation patterns.[1]

Experimental Protocol: MS
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the mass spectrometer, often using an electrospray

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.slideshare.net/slideshow/interpretation-of-organic-compounds-by-ir-nmr-and-mass-spectrometry/249353472
https://open.maricopa.edu/fundamentalsoforganicchemistry/part/chapter-6-identification-of-organic-compounds-ir-and-nmr-spectroscopy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Data Acquisition: The mass analyzer separates ions based on their mass-to-charge ratio

(m/z).

Analysis: The resulting mass spectrum plots ion intensity versus m/z.

Predicted Mass Spectrum Data
m/z Value Ion Rationale

230 / 232 [M+H]⁺

Molecular ion peak

(protonated). The

characteristic ~1:1 isotopic

pattern is definitive proof of the

presence of one bromine atom

(⁷⁹Br/⁸¹Br).

151 [M - Br]⁺

Loss of a bromine radical, a

common fragmentation

pathway for bromoalkanes.

171 / 173 [M - OCH₃]⁺
Loss of the methoxy radical

from the ester group.

Interpretation of Mass Spectrum: The key feature of the mass spectrum will be the molecular

ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the

molecular ion will appear as a pair of peaks ([M+H]⁺) of nearly equal intensity at m/z 230 and

232. This isotopic signature is a powerful confirmation of the compound's identity. Common

fragmentation patterns would include the loss of the bromine atom (m/z 151) or the loss of the

methoxy group from the ester (m/z 171/173), further corroborating the proposed structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1497618?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

